Diethyl undecanedioate
Description
Contextualization of Diethyl Undecanedioate within Ester Chemistry
Esters are a fundamental class of organic compounds, characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound, with its two ester functionalities derived from undecanedioic acid and ethanol (B145695), is a classic example of a diester. The undecanedioate backbone, a saturated eleven-carbon chain, imparts specific physical and chemical properties that distinguish it from shorter-chain diesters. Its structure allows for a degree of flexibility and a non-polar character, which are key determinants of its applications. The synthesis of such esters is often achieved through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. youtube.commasterorganicchemistry.com
Academic Significance of Long-Chain Diesters in Chemical Research
Long-chain diesters, such as this compound, are of considerable interest in academic research due to their versatile properties and potential applications. Researchers have explored their use as environmentally benign lubricants and plasticizers. nih.gov The long aliphatic chains provide desirable lubricating properties and compatibility with various polymers. researchgate.netacs.org Studies into the synthesis and characterization of novel long-chain diesters, often with branched or bulky moieties, aim to enhance properties like low-temperature performance for applications such as biodiesel additives. researchgate.net The investigation of their biodegradation is also a significant area of research, driven by the increasing demand for sustainable chemical alternatives. nih.gov
Interdisciplinary Relevance in Contemporary Organic Chemistry
Chemical and Physical Properties
The properties of this compound are dictated by its molecular structure. The long hydrocarbon chain results in a relatively high boiling point and low volatility. It is a colorless liquid with limited solubility in water but good solubility in common organic solvents.
| Property | Value | Source |
| Molecular Formula | C15H28O4 | nih.gov |
| Molecular Weight | 272.38 g/mol | nih.gov |
| Appearance | Colorless liquid | |
| Boiling Point | 338.7 °C (Predicted) | |
| Melting Point | Not available | |
| Density | 0.9±0.1 g/cm3 (Predicted) | |
| Solubility | Insoluble in water, soluble in organic solvents. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound. The following tables present typical spectroscopic data expected for a long-chain aliphatic diester of this nature.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| ~2925, ~2855 | C-H stretching (alkane) |
| ~1735 | C=O stretching (ester) |
| ~1170 | C-O stretching (ester) |
Note: The IR spectrum of a typical long-chain aliphatic ester would prominently feature strong C-H stretching bands from the alkyl chain, a very strong characteristic C=O stretching absorption for the ester functional group, and a strong C-O stretching band. researchgate.netpsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Quartet | 4H | -O-CH₂-CH₃ |
| ~2.20 | Triplet | 4H | -CH₂-C=O |
| ~1.55 | Multiplet | 4H | -CH₂-CH₂-C=O |
| ~1.25 | Multiplet | 10H | -(CH₂)₅- |
| ~1.20 | Triplet | 6H | -O-CH₂-CH₃ |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester) |
| ~60 | -O-CH₂- |
| ~34 | -CH₂-C=O |
| ~29 | -(CH₂)n- |
| ~25 | -CH₂-CH₂-C=O |
| ~14 | -CH₃ |
Note: The NMR spectra are predicted based on the structure of this compound and typical chemical shifts for aliphatic esters. The ¹H NMR would show a characteristic triplet-quartet pattern for the ethyl groups and overlapping multiplets for the methylene (B1212753) groups of the undecanedioate chain. The ¹³C NMR would show a downfield signal for the carbonyl carbon, a signal around 60 ppm for the oxygen-attached methylene carbon, and a series of signals in the aliphatic region for the other methylene carbons. rsc.orgresearchgate.net
Mass Spectrometry (MS)
| m/z | Interpretation |
| 272 | [M]⁺ (Molecular ion) |
| 227 | [M - OCH₂CH₃]⁺ |
| 155 | [M - COOCH₂CH₃ - C₄H₈]⁺ |
| 129 | [CH₃CH₂OOC(CH₂)₂]⁺ |
Note: The mass spectrum of this compound under electron ionization would likely show a molecular ion peak, followed by characteristic fragmentation patterns for esters, including the loss of an ethoxy group and cleavage at various points along the alkyl chain. The fragmentation pattern helps to confirm the structure of the ester and the length of the alkyl chain. researchgate.netyoutube.comnih.gov
Gas Chromatography (GC) Data
Gas chromatography is a key technique for the separation and analysis of volatile compounds like this compound. The retention time is dependent on the specific conditions of the analysis.
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 230 °C at 5 °C/min, hold for 2 min |
| Detector | Flame Ionization Detector (FID) |
| Predicted Retention Time | ~25 - 30 min |
Note: The provided GC conditions are typical for the analysis of long-chain esters. chromatographyonline.com The retention time for this compound would be expected to be in the later part of the chromatogram due to its relatively high boiling point compared to shorter-chain esters.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22543-29-9 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
diethyl undecanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-18-14(16)12-10-8-6-5-7-9-11-13-15(17)19-4-2/h3-13H2,1-2H3 |
InChI Key |
QEPPKIXGZIXTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Esterification Pathways for Diethyl Undecanedioate
Esterification, a fundamental reaction in organic chemistry, provides several routes to this compound. These pathways can be broadly categorized into direct esterification, transesterification, and innovative electrochemical methods.
Direct Esterification Approaches
Direct esterification involves the reaction of undecanedioic acid with ethanol (B145695), typically in the presence of an acid catalyst, to yield this compound and water. chemicalbook.com This method is a straightforward and widely employed strategy for producing esters. ontosight.ai The reaction is reversible, and to drive it towards the product side, water is often removed as it is formed. Various acid catalysts can be utilized to accelerate this reaction. A macroporous polymeric acid catalyst has been shown to enable the direct esterification of carboxylic acids and alcohols at moderate temperatures (50 to 80°C) without the need for water removal, offering high yields. organic-chemistry.org Another approach uses p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst, which facilitates selective esterifications in water. organic-chemistry.org
Anodic Synthesis Routes to Undecanedioate Derivatives
Anodic oxidation represents a more modern and electrochemical approach to synthesizing derivatives of dicarboxylic acids. This method can be utilized to form carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, enabling the generation of a variety of organic compounds, including esters and heterocyclic structures. researchgate.net While direct large-scale synthesis of this compound via this route may be less common, the principles of anodic synthesis offer potential for novel pathways. For example, novel anodic methods for synthesizing TiO2 composites have been developed by incorporating carbon nanoparticles, which could be adapted for organic syntheses. mdpi.com
Catalytic Systems in this compound Synthesis
The efficiency and selectivity of this compound synthesis are heavily reliant on the choice of catalyst. Both homogeneous and heterogeneous catalytic systems are employed, each offering distinct advantages and facing unique challenges.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.comyoutube.com This allows for high catalytic activity and selectivity as all catalytic sites are readily accessible. researchgate.net Common homogeneous catalysts for esterification and transesterification include mineral acids like sulfuric acid and organometallic compounds. youtube.com While effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the final product, which can sometimes require additional purification steps like distillation or chromatography. youtube.com Furthermore, many homogeneous catalysts have limited thermal stability. youtube.com
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. u-tokyo.ac.jpyoutube.com A major advantage of this approach is the ease of catalyst separation and reusability, which aligns with the principles of green chemistry. u-tokyo.ac.jp Flow systems using columns packed with heterogeneous catalysts are particularly efficient for continuous production. u-tokyo.ac.jp However, heterogeneous catalysts can sometimes exhibit lower reactivity and durability compared to their homogeneous counterparts. u-tokyo.ac.jp The effectiveness of a heterogeneous catalyst depends on maximizing the contact area between the catalyst and the reactants. youtube.com Examples of heterogeneous catalysts include solid acids and bases, such as modified silica (B1680970) gels and metal oxides. nih.govcapes.gov.br
This compound as a Synthetic Building Block
With two reactive ester functionalities, this compound serves as a valuable C15 building block for the synthesis of more complex molecules, including macrocycles, polymers, and other specialty chemicals.
The presence of α-protons (hydrogens on the carbons adjacent to the carbonyl groups) allows this compound to participate in base-mediated carbon-carbon bond-forming reactions.
Detailed Research Findings: The most characteristic reaction of esters with α-protons is the Claisen condensation . wikipedia.orguomustansiriyah.edu.iqlibretexts.org In this reaction, a strong base, typically the corresponding sodium alkoxide (sodium ethoxide for diethyl esters), is used to deprotonate the α-carbon of one ester molecule, creating a nucleophilic enolate. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group yields a β-keto ester. uomustansiriyah.edu.iqlibretexts.org
When this compound undergoes a self-condensation, it results in a complex dimeric structure containing a β-keto ester functionality. An intramolecular Claisen condensation, known as the Dieckmann Condensation , is also a possibility for diesters, leading to the formation of cyclic β-keto esters. wikipedia.orguomustansiriyah.edu.iq For this compound, this would produce a large, 19-membered ring, a reaction that is generally less favorable than the formation of 5- or 6-membered rings and would require high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization.
The enolate formed from this compound can also be alkylated with alkyl halides, providing another route to form new carbon-carbon bonds at the α-position. cambridge.org
Table 2: Example of a Carbon-Carbon Bond Forming Reaction
The ester groups in this compound can be converted into other functional groups, a cornerstone of synthetic strategy. solubilityofthings.com These transformations allow access to diols, diacids, and diamides, which are important monomers for polymer synthesis and other applications.
Detailed Research Findings:
Reduction to Diols: Esters are readily reduced to primary alcohols by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, converting both ester groups of this compound into hydroxyl groups to yield undecane-1,11-diol. imperial.ac.uk
Hydrolysis to Diacids: The conversion of esters back to their parent carboxylic acids is achieved through hydrolysis. This reaction is typically carried out under basic conditions (saponification) using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a strong mineral acid (e.g., HCl) to protonate the carboxylate and yield undecanedioic acid. solubilityofthings.com
Conversion to Amides: this compound can react with ammonia (B1221849) or primary/secondary amines to form the corresponding diamides. This amidation process often requires elevated temperatures to proceed.
Table 3: Key Functional Group Interconversions of this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov While MCRs are highly efficient for building molecular complexity, their application is often dependent on specific combinations of functional groups. rsc.org
Detailed Research Findings: Typical MCRs like the Ugi, Passerini, or Hantzsch reactions require specific starting materials such as isocyanides, aldehydes, ketones, or β-dicarbonyl compounds. nih.gov Simple aliphatic diesters like this compound are generally not suitable substrates for these classic MCRs under standard conditions. Their reactivity is dominated by the chemistry of the ester group and the α-protons, which does not align with the mechanistic pathways of most named MCRs.
Reactivity Profiling of this compound
Understanding the reactivity and stability of a compound is crucial for its application in synthesis, formulation, and material science.
Like all esters, this compound is susceptible to hydrolysis, the cleavage of the ester bond by reaction with water. The rate of this reaction is highly dependent on the conditions.
Detailed Research Findings: The hydrolysis of an ester produces a carboxylic acid and an alcohol. In the case of this compound, complete hydrolysis yields undecanedioic acid and two equivalents of ethanol.
Neutral Conditions: In pure water at neutral pH, the hydrolysis of aliphatic esters is generally very slow at room temperature.
Acid-Catalyzed Hydrolysis: The reaction is significantly accelerated in the presence of an acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Hydrolysis is also, and more commonly, catalyzed by a base. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide, forming a resonance-stabilized carboxylate anion.
Table 4: Factors Influencing the Hydrolytic Stability of this compound
Transesterification Kinetics and Thermodynamics
CH₃CH₂OOC(CH₂)₉COOCH₂CH₃ + 2 R-OH ⇌ ROOC(CH₂)₉COOR + 2 CH₃CH₂OH
The kinetics of such reactions are influenced by several factors, including temperature, the molar ratio of reactants, and the type and concentration of the catalyst. researchgate.netresearchgate.net For instance, in the transesterification of triglycerides for biodiesel production, the reaction is often modeled as a series of reversible, second-order reactions. researchgate.net
Analogous Kinetic and Thermodynamic Data
To provide an insight into the potential kinetic and thermodynamic parameters for the transesterification of this compound, data from studies on other esters can be considered. For example, the saponification of diethyl adipate (B1204190), a shorter-chain dicarboxylic acid ester, has been studied to determine its reaction rate constants. umich.edu
| Parameter | Value | Compound/System | Reference |
| Saponification Rate Constant (k) | Data not available for this compound | Diethyl Adipate | umich.edu |
| Activation Energy (Ea) | Data not available for this compound | Triglyceride Transesterification | researchgate.net |
| Enthalpy of Reaction (ΔH) | Data not available for this compound | Triglyceride Transesterification | researchgate.net |
| Entropy of Reaction (ΔS) | Data not available for this compound | Triglyceride Transesterification | researchgate.net |
| Note: The data in this table is for analogous compounds and systems and should be considered as indicative rather than directly representative of this compound. |
The thermodynamics of the transesterification reaction, governed by the enthalpy (ΔH) and entropy (ΔS) of the reaction, determine the equilibrium position. The reaction can be either exothermic or endothermic depending on the specific reactants and conditions.
Photochemical Reactions
The photochemical behavior of this compound is important for understanding its stability and degradation in the presence of light. While specific studies on the photolysis of this compound are scarce, general principles of ester photochemistry can be applied. The absorption of ultraviolet (UV) radiation can lead to the excitation of the ester molecule, followed by various photochemical reactions.
The primary photochemical processes for simple alkyl esters involve the cleavage of bonds adjacent to the carbonyl group. Two common pathways are the Norrish Type I and Norrish Type II reactions.
Norrish Type I: This pathway involves the homolytic cleavage of the acyl-oxygen bond to form an acyl radical and an alkoxy radical.
Norrish Type II: This pathway is common for esters with a γ-hydrogen atom and proceeds via an intramolecular hydrogen abstraction to yield an enol and an alkene.
For this compound, with its long aliphatic chain, Norrish Type II reactions could potentially occur at various positions along the undecanedioate backbone, leading to a complex mixture of products. Additionally, the presence of impurities or photosensitizers can influence the photochemical degradation pathways.
Potential Photochemical Reaction Products of this compound
| Reaction Type | Potential Products |
|---|---|
| Norrish Type I | Acyl radicals, Ethoxy radicals |
| Norrish Type II | Enols, Alkenes (from ethyl group), other fragmentation products |
| Photo-oxidation | Hydroperoxides, Carbonyl compounds, smaller carboxylic acids |
Note: This table presents potential products based on general ester photochemistry and is not based on direct experimental data for this compound.
Thermal Degradation Mechanisms
The thermal stability of this compound is a critical parameter for its application in high-temperature processes. When heated to a sufficiently high temperature, organic molecules like this compound undergo thermal degradation, leading to the formation of smaller, more volatile compounds. The decomposition of esters is known to proceed through several mechanisms, including β-elimination and radical chain reactions.
For aliphatic diesters, it has been suggested that when heated, they can emit acrid smoke and irritating fumes. nih.gov The specific decomposition products would depend on the temperature and the presence of oxygen. In an inert atmosphere, pyrolysis would be the dominant degradation process. The long aliphatic chain in this compound provides multiple sites for potential bond cleavage.
A common thermal degradation pathway for esters is the β-elimination reaction, which involves the formation of a six-membered cyclic transition state, leading to a carboxylic acid and an alkene. For this compound, this could result in the formation of undecanedioic acid and ethylene.
Radical mechanisms can also play a significant role in the thermal degradation of esters, especially at higher temperatures. This would involve the homolytic cleavage of C-C and C-O bonds, leading to a complex mixture of smaller alkanes, alkenes, and oxygenated compounds.
Potential Thermal Decomposition Products of this compound
| Degradation Pathway | Potential Products |
|---|---|
| β-Elimination | Undecanedioic acid, Ethylene |
| Radical Scission | Alkanes, Alkenes, Carbon dioxide, Carbon monoxide, smaller esters |
Note: The products listed are based on general thermal degradation mechanisms of esters and are not from specific studies on this compound.
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Separation Methods
Chromatography is a fundamental technique for separating Diethyl undecanedioate from complex mixtures. The choice between gas and liquid chromatography typically depends on the sample matrix and the analytical objective.
Gas Chromatography (GC) Applications
Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. As a long-chain ester, its separation is typically performed on a non-polar or semi-polar capillary column. The retention time of the compound is correlated with its boiling point and its interaction with the stationary phase. For long-chain esters, a temperature-programmed oven is used to ensure efficient elution and good peak shape. researchgate.net
The analysis of dicarboxylic acids and their esters often requires a derivatization step to increase volatility and thermal stability, although this is not necessary for diethyl esters themselves. nih.govresearchgate.net Flame Ionization Detection (FID) is a common detector for quantification due to its robust and linear response to hydrocarbons. jmb.or.kr However, for definitive identification, coupling GC with a mass spectrometer is the preferred method. nih.gov
Table 1: Representative Gas Chromatography (GC) Parameters for Diethyl Ester Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | HP-5, DB-WAX, or similar (30 m x 0.25 mm ID, 0.25 µm film) | Provides separation based on boiling point and polarity. nih.govnih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. nih.gov |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial hold at ~50-100°C, ramp at 10-20°C/min to ~300°C | Separates compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and quantification. jmb.or.kr |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may have lower volatility or thermal sensitivity. For this compound, a non-polar aliphatic ester, reversed-phase HPLC is the most common approach. hplc.eu This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. aocs.orgscielo.br
Separation is achieved based on the compound's hydrophobicity; longer alkyl chains result in longer retention times. aocs.org The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, which allows for the efficient elution of a wide range of compounds. scielo.brresearchgate.net
Since this compound lacks a strong chromophore, detection by UV-Vis spectrophotometry can be challenging and is typically done at low wavelengths (~210-220 nm). scielo.brnih.gov For improved sensitivity without derivatization, an Evaporative Light-Scattering Detector (ELSD) or a mass spectrometer (MS) can be employed. aocs.orggerli.com In some applications, derivatization with a UV-absorbing agent like phenacyl bromide can be performed to greatly enhance detection sensitivity. aocs.orgcerealsgrains.org
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Long-Chain Ester Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 or C8 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. aocs.orgscielo.br |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds with varying polarities. scielo.brresearchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. scielo.br |
| Column Temperature | Ambient to 40 °C | Maintains consistent retention times and peak shapes. scielo.br |
| Detector | UV (210-220 nm), ELSD, or Mass Spectrometer (MS) | Detects the analyte as it elutes from the column. aocs.orgnih.govgerli.com |
Advanced Chromatographic Coupled Techniques
To achieve the highest level of confidence in both identification and quantification, chromatographic systems are frequently coupled with mass spectrometers. These "hyphenated" techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the gold standard for the analysis of organic compounds in complex matrices. nih.govresearchgate.net
GC-MS combines the powerful separation capabilities of GC with the definitive identification power of MS. nih.gov As the separated this compound elutes from the GC column, it is immediately ionized and fragmented, providing a unique mass spectrum that serves as a chemical fingerprint. researchgate.net This is particularly useful for distinguishing between isomers and confirming the identity of a compound in a complex mixture, such as an environmental or biological sample. researchgate.netnih.gov
LC-MS provides a similar advantage for compounds analyzed by HPLC. aocs.org The use of soft ionization techniques like Electrospray Ionization (ESI) allows the intact molecule to be transferred into the mass spectrometer, providing molecular weight information. Subsequent fragmentation (MS/MS) can then be performed for structural confirmation. cdc.gov LC-MS is especially powerful for analyzing less volatile compounds or complex extracts without the need for derivatization. aocs.org
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for determining the molecular weight and structure of this compound. The choice of ionization method dictates the type of information obtained.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. uni-goettingen.de The resulting mass spectrum is a characteristic fingerprint that can be used for unambiguous identification by comparison to spectral libraries. nist.gov
For a long-chain diethyl ester like this compound (Molecular Weight: 272.4 g/mol ), the molecular ion peak (M⁺˙ at m/z 272) may be weak or absent due to the instability of the initial radical cation. libretexts.org The fragmentation pattern is dominated by several key pathways:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. This can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion, or the loss of an ethyl radical (•CH₂CH₃, 29 Da) followed by rearrangement.
McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
Alkyl Chain Fragmentation: The long C₉ alkyl chain between the ester groups will produce a series of fragment ions separated by 14 Da (corresponding to CH₂ groups). libretexts.org
The spectrum of the close analog, diethyl decanedioate, shows characteristic fragments at m/z 213 ([M-OC₂H₅]⁺), 185, 167, and a base peak at m/z 129, which arise from these predictable cleavage patterns. nist.gov A similar pattern is expected for this compound.
Table 3: Predicted Key Fragments for this compound in EI-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Fragmentation Pathway |
|---|---|---|
| 272 | [C₁₅H₂₈O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 227 | [M - OC₂H₅]⁺ | Alpha-cleavage with loss of ethoxy radical |
| 199 | [M - C₄H₉O₂]⁺ | Cleavage of the ester group with hydrogen transfer |
| 155 | [C₈H₁₁O₃]⁺ | Cleavage within the alkyl chain |
| 129 | [C₇H₁₃O₂]⁺ | Product of McLafferty rearrangement |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically transfers pre-existing ions from solution to the gas phase or facilitates the gentle formation of protonated or adducted molecules with minimal fragmentation. uni-goettingen.dersc.org It is the most common ionization source for LC-MS. For this compound, analysis in positive ion mode would be expected to generate a prominent protonated molecule, [M+H]⁺, at m/z 273. It may also form adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ (m/z 295) or potassium [M+K]⁺ (m/z 311).
While the initial ESI mass spectrum provides molecular weight, it offers little structural detail. To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to fragment. uni-goettingen.de The fragmentation of protonated diesters in ESI-MS/MS often involves the neutral loss of one or more molecules of ethanol (B145695) (C₂H₅OH, 46 Da) and the loss of water (H₂O, 18 Da). rsc.org This provides clear evidence of the diethyl ester functionality and contributes to structural confirmation.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound. In MS/MS, precursor ions of the analyte are selected and subjected to collision-induced dissociation (CID) to generate product ions. This fragmentation pattern provides a molecular fingerprint, aiding in definitive identification.
For esters, fragmentation commonly occurs at the C-C bonds adjacent to the carbonyl group and through cleavage of the ether oxygen bond. While specific MS/MS fragmentation data for this compound is not extensively detailed in publicly available literature, general principles of ester fragmentation can be applied. The process involves selecting the protonated molecule [M+H]⁺ or a characteristic fragment ion in the first mass spectrometer, inducing fragmentation, and then analyzing the resulting product ions in the second mass spectrometer. This technique is particularly valuable in complex matrices where it provides higher selectivity and sensitivity compared to single-stage mass spectrometry. nih.govnih.gov The development of LC-MS/MS methods, for instance, has proven effective for the quantitative analysis of various compounds, including cyclic dipeptides and biomarkers in urine, showcasing the technique's versatility and reliability. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
Proton NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The ethyl ester groups exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The long methylene chain of the undecanedioate backbone produces a series of overlapping multiplets.
A representative ¹H NMR spectrum for a similar compound, diethyl dodecanedioate, shows the following characteristic shifts:
A triplet corresponding to the methyl protons (CH₃) of the ethyl groups.
A quartet corresponding to the methylene protons (OCH₂CH₃) of the ethyl groups.
A triplet for the methylene protons adjacent to the carbonyl groups (C(O)CH₂).
A complex multiplet for the remaining methylene protons in the aliphatic chain. chemicalbook.com
Carbon-13 NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the ester groups are typically observed at the downfield end of the spectrum. The carbons of the ethyl groups and the long aliphatic chain appear at characteristic chemical shifts.
For a similar compound, diethyl dodecanedioate, the ¹³C NMR spectrum would show signals for:
The carbonyl carbons (C=O).
The methylene carbons of the ethyl groups (OCH₂).
The methyl carbons of the ethyl groups (CH₃).
The methylene carbons of the dicarboxylic acid chain. chemicalbook.com
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve complex spectral overlaps and establish connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, COSY would show correlations between the methyl and methylene protons of the ethyl groups, and between adjacent methylene groups in the undecanedioate chain. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduomicsonline.org For this compound, an HSQC spectrum would link the proton signals of the ethyl and undecanedioate methylene groups to their corresponding carbon signals, confirming their assignments. researchgate.nettcd.ie
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing around 1735-1750 cm⁻¹. Other significant bands include C-O stretching vibrations and C-H stretching and bending vibrations of the aliphatic chain. nist.govdocbrown.info
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. For esters, the C=O stretch is also Raman active. The spectrum would also feature prominent peaks from the C-C and C-H vibrations of the long hydrocarbon chain. dtic.milnih.govresearchgate.net
Advanced Hyphenated Analytical Platforms
Hyphenated analytical techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering enhanced analytical performance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. nih.govnist.gov GC coupled with tandem mass spectrometry (GC-MS/MS) provides even greater selectivity and sensitivity, which is crucial for analyzing trace levels of the compound in complex samples. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. The compound is separated by liquid chromatography and then analyzed by mass spectrometry, often using techniques like electrospray ionization (ESI). nih.gov LC-MS/MS is a powerful tool for quantitative analysis and has been successfully applied to a wide range of analytes. nih.govnih.govsciforum.net
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, orbital energies, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a popular computational method for predicting the electronic structure of molecules. For a molecule like diethyl undecanedioate, DFT calculations would typically be used to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap can provide an indication of the molecule's kinetic stability. irjweb.comnih.gov
However, specific DFT studies detailing the HOMO-LUMO energies or the complete electronic structure of this compound are not found in the reviewed literature. General knowledge suggests that the electron density would be highest around the oxygen atoms of the ester functional groups due to their high electronegativity.
Ab Initio Methods
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for molecular properties. numberanalytics.com For this compound, ab initio calculations could offer a more precise description of its electron correlation and electronic states compared to DFT. Such calculations would be valuable for benchmarking the results from more computationally efficient methods. A comprehensive ab initio study on this compound is currently absent from the scientific literature.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. nih.govnih.gov The long aliphatic chain of undecanedioate allows for a multitude of possible conformations, and MD simulations can map the potential energy surface and identify the most stable conformers.
While no specific MD studies on this compound were found, research on similar long-chain aliphatic esters and polyesters indicates that the conformational flexibility is a key determinant of their physical properties. rsc.orguni-konstanz.de For this compound, MD simulations could reveal how the molecule folds and what intramolecular interactions, such as van der Waals forces, govern its shape. This information is critical for understanding its behavior in different environments, such as in solution or in a polymer matrix.
Reaction Mechanism Predictions and Energetics
Computational methods are instrumental in elucidating the mechanisms and energetics of chemical reactions. For this compound, two key reactions are its formation via esterification and its degradation via hydrolysis.
The formation of this compound from undecanedioic acid and ethanol (B145695) is a Fischer esterification reaction. DFT studies on the esterification of other carboxylic acids have shown that the reaction typically proceeds through a series of protonation, nucleophilic attack, and dehydration steps. rsc.orgresearchgate.netuva.nl The activation energies for these steps could be calculated for the specific case of this compound to understand the reaction kinetics. rsc.orgresearchgate.net
Similarly, the hydrolysis of this compound, the reverse of esterification, can be studied computationally. Theoretical studies on the hydrolysis of other esters provide a framework for how the reaction mechanism, either acid or base-catalyzed, could be modeled to determine the transition states and reaction energy profiles. researchgate.netnih.gov However, specific energetic data for the reactions involving this compound are not available.
Structure-Reactivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. For a class of compounds like aliphatic diesters, QSAR and QSPR studies could predict properties such as biodegradability, toxicity, or plasticizing efficiency based on molecular descriptors. mdpi.com
These descriptors can be derived from the compound's structure and include constitutional, topological, and quantum chemical parameters. While general QSAR/QSPR studies on esters and dicarboxylic acids exist, a specific model developed for or including this compound was not identified in the surveyed literature. mdpi.com Such a model would be valuable for designing new diesters with desired properties.
Academic Research Applications
Diethyl Undecanedioate as a Monomer in Polymer Science
As a difunctional monomer, this compound serves as a fundamental building block in the creation of long-chain polymers. Its ester groups readily participate in polymerization reactions, allowing for its incorporation into various polymer backbones.
Synthesis of Polyesters and Polyamides
This compound is a key reactant in the synthesis of specific types of polyesters and polyamides through step-growth polymerization. nih.govlibretexts.org In polyester (B1180765) synthesis, it undergoes a condensation reaction with diols, where the ester groups of this compound react with the hydroxyl groups of the diol to form ester linkages, resulting in a polyester chain. This process is a form of condensation polymerization, a widely used method for creating polyesters. libretexts.org
Similarly, in the synthesis of certain polyamides, this compound can react with diamines. nih.gov The reaction involves the aminolysis of the ester groups, forming amide bonds and releasing ethanol (B145695) as a byproduct. This method provides an alternative to the more common use of diacids or diacid chlorides in polyamide synthesis. The incorporation of the long undecanedioate unit into the polymer backbone can impart flexibility and modify the properties of the resulting polyester or polyamide. ncl.res.in
Copolymers and Block Copolymers
The versatility of this compound extends to the synthesis of copolymers, where it is polymerized with one or more other monomers. harth-research-group.org This allows for the fine-tuning of polymer properties by combining the characteristics of different monomer units. For instance, copolymerizing this compound with shorter-chain diesters or diols can alter the crystallinity, melting point, and mechanical properties of the resulting polyester.
Furthermore, this compound can be utilized in the synthesis of block copolymers. harth-research-group.org These are polymers composed of two or more different polymer chains (blocks) linked together. By controlling the polymerization sequence, it is possible to create block copolymers where a segment derived from this compound is combined with a block of a different polymer, such as a polystyrene or a polyethylene (B3416737) glycol. cmu.edu This can lead to materials with unique microphase-separated morphologies and a combination of properties from the constituent blocks. cmu.edubuffalo.edu
Cross-linking Reactions in Polymer Systems
While not a primary cross-linking agent itself, the derivatives of the polymers synthesized using this compound can be designed to participate in cross-linking reactions. For instance, if the comonomer used in the polymerization with this compound contains a reactive functional group (e.g., a double bond), this functionality can be later utilized for cross-linking.
Cross-linking is a process that forms a three-dimensional network structure within a polymer, significantly enhancing its mechanical strength, thermal stability, and chemical resistance. mdpi.comscribd.com Common cross-linking strategies that could be applied to polymers containing suitable functionalities alongside the undecanedioate unit include Diels-Alder reactions or reactions involving functional groups like acetoacetoxy groups with diamines. mdpi.comresearchgate.netpaint.org The long, flexible chain of the undecanedioate unit within the polymer network can influence the cross-linking density and the final properties of the cross-linked material.
Investigations in Material Science and Engineering
The incorporation of this compound into polymer systems has been a subject of investigation in material science for its potential to modify and enhance material properties.
Role in Polymer Additives and Modifiers
This compound and similar long-chain diesters can function as polymer additives, particularly as plasticizers and lubricants. researchgate.netfdpspecialties.com As a plasticizer, it can be blended with a polymer to increase its flexibility, reduce its brittleness, and lower its processing temperature. The long aliphatic chain of this compound helps to separate the polymer chains, reducing intermolecular forces and allowing for greater chain mobility.
As a surface modifier, it can migrate to the surface of a polymer, reducing friction and improving slip properties. avient.com This is particularly useful in applications where low friction is desired, such as in films and fibers. Research in this area focuses on understanding the compatibility of this compound with different polymers and its effect on their mechanical and thermal properties.
| Additive Type | Function | Relevant Polymer Systems |
| Plasticizer | Increases flexibility, reduces brittleness | Polyvinyl Chloride (PVC), Polystyrenes |
| Lubricant/Slip Agent | Reduces surface friction | Polyolefins, Polyester films |
| Surface Modifier | Alters surface properties, improves processing | Various thermoplastics |
Studies on Polymer Blend Compatibility
In the field of polymer blends, where two or more polymers are mixed to achieve a desired combination of properties, compatibility between the components is crucial. This compound can be studied as a compatibilizer or a component in compatibilizing systems. Its chemical structure, with a nonpolar aliphatic chain and polar ester groups, allows it to potentially interact with different types of polymers, improving their interfacial adhesion and leading to a more stable and homogeneous blend. Research in this area would involve blending immiscible polymers with this compound and analyzing the resulting morphology and mechanical properties of the blend.
: Environmental Occurrence and Transformation Studies of this compound
This compound, a diester of undecanedioic acid, has been identified in academic research primarily in the context of its presence as a potential plasticizer in indoor environments. While comprehensive environmental studies on this specific compound are limited, research on related long-chain dicarboxylic acids and other diesters provides a framework for understanding its potential environmental behavior.
Detection and Quantification in Environmental Matrices
The detection of this compound in environmental samples has been noted in studies focused on identifying new or emerging plasticizers. Suspect screening analysis using advanced analytical techniques has been instrumental in its identification in indoor house dust.
Detailed Research Findings:
In a study characterizing emerging plasticizers in the indoor environment, this compound was detected in house dust samples. uantwerpen.beuantwerpen.be The analysis was performed using high-resolution mass spectrometry, a technique that allows for the identification of compounds without pre-selecting them as targets. This "suspect screening" approach is crucial for discovering new environmental contaminants. The compound was listed among other newly identified plasticizers, suggesting its use in consumer products that contribute to indoor dust. uantwerpen.beuantwerpen.be
One study reported the relative abundance of various newly identified chemicals in house dust, providing a semi-quantitative comparison. uantwerpen.be Although absolute concentrations were not provided, the detection of this compound confirms its release into the indoor environment. uantwerpen.beuantwerpen.be The methods used for such analyses typically involve solvent extraction of the dust samples followed by chromatographic separation and mass spectrometric detection.
Interactive Table: Detection of this compound in Environmental Matrices
| Environmental Matrix | Analytical Method | Key Findings | Reference |
|---|---|---|---|
| House Dust | High-Resolution Mass Spectrometry (Suspect Screening) | Identified as a new/emerging plasticizer. Detected alongside other aliphatic diesters like diethyl decanedioate. | uantwerpen.beuantwerpen.be |
Environmental Fate and Degradation Pathways
Specific experimental studies on the environmental fate and degradation pathways of this compound are not extensively documented in the available literature. However, its chemical structure—a long-chain aliphatic diester—allows for the prediction of its likely degradation pathway based on established knowledge of ester hydrolysis and the metabolism of long-chain dicarboxylic acids.
The primary degradation process for this compound in the environment is expected to be biodegradation. mdpi.com This process would likely initiate with the enzymatic hydrolysis of the two ester bonds. This initial step would release two molecules of ethanol and one molecule of undecanedioic acid, the parent dicarboxylic acid.
Proposed Degradation Pathway:
Ester Hydrolysis: Microorganisms possessing esterase enzymes would cleave the ester linkages. This is a common pathway for the degradation of other diester plasticizers, such as phthalates and adipates. nih.govmdpi.com The hydrolysis would proceed sequentially, first forming monoethyl undecanedioate and then the final product, undecanedioic acid.
Metabolism of Undecanedioic Acid: Once formed, undecanedioic acid, a long-chain dicarboxylic acid (LCDA), would enter established metabolic pathways. The synthesis and degradation of LCDAs are known to occur in microorganisms like yeasts of the genus Candida. fraunhofer.de The primary degradation route for LCDAs is β-oxidation, which shortens the carbon chain. fraunhofer.denih.gov In some microorganisms, the initial synthesis of LCDAs from fatty acids occurs via ω-oxidation, a pathway that could also potentially be involved in the further transformation of undecanedioic acid. fraunhofer.de
The ultimate fate of the degradation products would be mineralization to carbon dioxide and water under aerobic conditions. mdpi.com The ethanol released during hydrolysis is readily biodegradable and would be quickly consumed by a wide variety of microorganisms.
Interactive Table: Proposed Environmental Degradation Pathway of this compound
| Step | Process | Reactant | Key Products | Biochemical Basis |
|---|---|---|---|---|
| 1 | Initial Hydrolysis | This compound | Monoethyl undecanedioate, Ethanol | Microbial Esterase Activity |
| 2 | Final Hydrolysis | Monoethyl undecanedioate | Undecanedioic acid, Ethanol | Microbial Esterase Activity |
| 3 | Dicarboxylic Acid Metabolism | Undecanedioic acid | Chain-shortened dicarboxylic acids, Acetyl-CoA | Peroxisomal and/or Mitochondrial β-oxidation |
Bioaccumulation and Biotransformation Research
Direct research on the bioaccumulation potential and specific biotransformation products of this compound is scarce. However, inferences can be drawn from its chemical properties and studies on analogous compounds.
Biotransformation:
The primary biotransformation pathway for this compound within an organism would be the same as its environmental degradation pathway: enzymatic hydrolysis. This metabolic breakdown would be carried out by non-specific esterases present in various tissues, leading to the formation of undecanedioic acid and ethanol.
Studies on other diester plasticizers, such as di-2-ethylhexyl adipate (B1204190) (DEHA), have confirmed that biodegradation by microorganisms like Rhodococcus rhodochrous results in the formation of metabolites from the alcohol component, while the parent acid is also released. nih.gov
Undecanedioic acid, the main metabolite, is a long-chain dicarboxylic acid. Such LCDAs are known to be involved in lipid metabolism. nih.gov Research has shown that LCDAs can be generated via ω-oxidation of monocarboxylic fatty acids and are subsequently metabolized through peroxisomal β-oxidation. nih.gov The accumulation of these dicarboxylic acids can have physiological effects, such as inducing peroxisomal β-oxidation and impacting hepatic lipid accumulation. nih.govnih.gov Therefore, the biotransformation of this compound would lead to a metabolite that can enter endogenous metabolic pathways.
Bioaccumulation Potential:
The bioaccumulation potential of this compound has not been explicitly studied. Generally, the potential for a compound to bioaccumulate is related to its lipophilicity (often estimated by its octanol-water partition coefficient, Kow) and its rate of metabolic transformation. While the hydrolysis of the ester groups would increase the water solubility of the resulting metabolites (monoethyl undecanedioate and undecanedioic acid), thereby facilitating their excretion and reducing the likelihood of accumulation, the parent compound may possess some potential for bioaccumulation in fatty tissues before it is metabolized.
Interactive Table: Potential Biotransformation of this compound
| Parent Compound | Metabolic Process | Primary Metabolites | Subsequent Metabolic Fate |
|---|---|---|---|
| This compound | Enzymatic Hydrolysis (Esterases) | Undecanedioic acid, Ethanol | Undecanedioic acid enters β-oxidation. Ethanol is readily metabolized. |
Green Chemistry and Sustainable Chemical Processes
Principles of Green Chemistry in Diethyl Undecanedioate Synthesis
The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. msu.edu In the context of this compound synthesis, several of these principles are particularly relevant, including maximizing atom economy, utilizing safer solvents, and sourcing from renewable feedstocks. sigmaaldrich.comresearchgate.net
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgdynamicscience.com.au An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. libretexts.org The traditional synthesis of this compound often involves esterification reactions which, while potentially high-yielding, can have less than perfect atom economy due to the formation of water as a byproduct. scranton.edu
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Description | Typical Atom Economy |
| Addition | All reactant atoms are incorporated into the final product. rsc.org | 100% scranton.edu |
| Rearrangement | Atoms within a molecule are reorganized. scranton.edu | 100% scranton.edu |
| Substitution | Part of one molecule is replaced by another atom or group. | Variable, often less than 100% |
| Elimination | A small molecule is removed from a larger one. | Less than 100% |
This table provides a general comparison of the inherent atom economy of different reaction classes.
Solvent Selection and Alternatives
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the mass and energy used and contributing to waste and pollution. researchgate.net The selection of solvents in the synthesis of this compound is therefore a critical aspect of its green chemistry profile. Traditional solvents may be volatile organic compounds (VOCs) with associated health and environmental risks.
Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. sigmaaldrich.com Alternative solvents that are being explored include water, supercritical fluids like carbon dioxide, and ionic liquids. researchgate.net These alternatives can offer benefits such as reduced toxicity, improved safety, and easier separation and recycling. The choice of solvent can also influence reaction rates and selectivity, making it a key parameter for process optimization. ubc.ca
Table 2: General Classification of Solvents by Green Chemistry Principles
| Solvent Class | Examples | Green Chemistry Considerations |
| Recommended | Water, Ethanol (B145695), Isopropanol | Low toxicity, biodegradable, readily available. ubc.ca |
| Usable with Constraints | Acetone, Heptane | Moderate concerns regarding flammability, toxicity, or environmental persistence. ubc.ca |
| Substitution Advised | Toluene, Dichloromethane | Higher health and environmental risks, use should be minimized or replaced. ubc.ca |
| Banned | Benzene, Carbon Tetrachloride | High toxicity, carcinogenic, or severe environmental impact. ubc.ca |
This table offers a simplified overview of solvent classification based on green chemistry guidelines. Specific process conditions and regulations must always be considered.
Renewable Feedstocks Utilization
A core principle of green chemistry is the use of renewable rather than depleting feedstocks. sigmaaldrich.com Traditionally, many chemicals are derived from petroleum. However, there is a growing interest in utilizing bio-based resources to produce chemicals like undecanedioic acid, the precursor to this compound. nrel.govclimalife.com
One promising route is the use of castor oil, a renewable resource. Through a series of chemical transformations, castor oil can be converted into undecylenic acid, which can then be further processed to yield undecanedioic acid. This bio-based pathway reduces the reliance on fossil fuels and can contribute to a more sustainable life cycle for this compound. climalife.comcore.ac.uk Research is ongoing to optimize these conversion processes to make them more efficient and economically competitive with traditional petrochemical routes.
Waste Minimization and By-product Valorization
Preventing waste generation is a primary goal of green chemistry. sigmaaldrich.com In the production of this compound, waste can arise from incomplete reactions, side reactions, and the use of excess reagents or solvents. gcande.org Strategies for waste minimization include optimizing reaction conditions to maximize yield and selectivity, using catalytic processes to reduce the need for stoichiometric reagents, and implementing closed-loop systems where unreacted materials are recycled back into the process. wastebits.comresearchgate.net
Life Cycle Assessment of this compound Production and Use
A comprehensive evaluation of the environmental sustainability of this compound requires a Life Cycle Assessment (LCA). longdom.orgijesd.org An LCA is a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction and processing, through manufacturing and use, to end-of-life disposal or recycling. researchgate.netnih.gov
For this compound, an LCA would quantify inputs such as energy and raw materials, and outputs such as emissions to air, water, and soil at each stage. longdom.org This would allow for a comparison of different production routes, for example, a traditional petrochemical-based synthesis versus a bio-based route. researchgate.net The assessment would consider various impact categories, including global warming potential, ozone depletion, and human toxicity. ijesd.org The use phase of this compound, for instance in its application as a plasticizer, would also be evaluated, considering its performance and potential for release into the environment. core.ac.uk The results of an LCA can identify the key "hotspots" in the life cycle with the highest environmental burden, guiding efforts to improve the sustainability of the product. nih.gov
Future Directions and Emerging Research Avenues
Novel Catalytic Systems for Enhanced Synthesis
The synthesis of diethyl undecanedioate, and diesters in general, is an area of active research, with a strong emphasis on developing more efficient, selective, and sustainable catalytic processes. Conventional esterification methods often rely on homogeneous acid catalysts, which can lead to corrosion, difficult separations, and waste generation. mdpi.com Future research is focused on overcoming these limitations through innovative catalytic systems.
Heterogeneous acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, represent a promising alternative. mdpi.com These solid catalysts are easily separated from the reaction mixture, allowing for catalyst reuse and simplified product purification, which contributes to more environmentally friendly chemical processes. mdpi.com For instance, research on other diesters has shown that solid acid catalysts can be highly effective. A study on the esterification of lactic acid utilized a carbon-based solid acid catalyst, demonstrating high conversion rates and the potential for catalyst recycling.
Enzymatic catalysis, particularly using immobilized lipases like Novozym® 435, is another key area of development. nih.gov These biocatalysts operate under mild reaction conditions, offering high selectivity and reducing the formation of byproducts. nih.govmdpi.com Research into the synthesis of branched-chain diesters has demonstrated the feasibility of using lipase-based catalysts in solvent-free systems, which minimizes the environmental impact of the process. nih.gov Applying similar enzymatic approaches to the synthesis of this compound could lead to greener and more efficient production pathways.
Table 1: Comparison of Emerging Catalytic Systems for Diester Synthesis
| Catalytic System | Examples | Key Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous Acid Catalysts | Zeolites, Ion-Exchange Resins, Metal Oxides | Easy separation, Reusability, Reduced corrosion, Minimized waste generation. mdpi.com | Development of catalysts with higher activity and stability for continuous flow processes. |
| Enzymatic Catalysts | Immobilized Lipases (e.g., Novozym® 435) | High selectivity, Mild reaction conditions, Reduced byproducts, Environmentally friendly. nih.govmdpi.com | Optimization of solvent-free systems and enzyme reuse over multiple cycles. nih.gov |
| Hybrid Systems | Combination of biocatalysts and metal catalysts | Potential to combine the benefits of different catalyst types for enhanced performance. mdpi.com | Exploring synergistic effects to improve reaction rates and yields under sustainable conditions. mdpi.com |
Precision Polymer Architecture via Undecanedioate Monomers
The control over monomer sequence and composition in polymerization is a central goal in polymer science, as it dictates the final properties and functionality of the material. researchgate.netnih.gov this compound, with its long and flexible eleven-carbon chain, is an attractive monomer for designing polymers with precisely tailored architectures. Its incorporation into polyesters, such as poly(alkylene undecanedioate)s, can significantly influence the thermal and mechanical properties of the resulting materials.
Research on other poly(alkylene dicarboxylate)s has shown that the length of the aliphatic chain in the diacid or diol monomer has a profound impact on the polymer's characteristics. unibo.itmdpi.com For example, in the synthesis of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s, varying the number of methylene (B1212753) groups in the diol component allows for fine-tuning of the glass transition temperature (Tg) and the degree of crystallinity. unibo.it An "odd-even" effect is often observed, where the number of carbons in the monomer unit dramatically alters the polymer's microstructure and crystallization behavior. unibo.it The use of a long-chain monomer like undecanedioic acid is expected to impart greater flexibility and a lower Tg to copolyesters, making it a valuable component for producing soft and elastomeric materials. mdpi.com
The goal of precision polymer synthesis is to move beyond statistical distributions of monomers to achieve controlled sequences, which can lead to materials with novel applications in medicine and materials engineering. nih.govresearchgate.net By strategically combining this compound with other monomers, researchers can create multiblock copolymers with specific functionalities, opening up possibilities for high-performance biodegradable plastics and advanced functional materials. researchgate.netresearchgate.net
Table 2: Influence of Dicarboxylic Acid Monomer Length on Polyester (B1180765) Properties
| Polyester Family | Dicarboxylic Acid Monomer | Key Properties Influenced by Monomer Length | Potential Application Areas |
|---|---|---|---|
| Poly(alkylene succinate)s | Succinic Acid (C4) | Good biodegradability and melt processability, comparable to some commodity plastics. researchgate.net | Biodegradable packaging, films, and fibers. researchgate.net |
| Poly(butylene sebacate-co-terephthalate) | Sebacic Acid (C10) | Increased flexibility and elastomeric properties; high elongation at break. mdpi.com | Flexible films, biodegradable elastomers. mdpi.com |
| Poly(alkylene undecanedioate)s (Hypothetical) | Undecanedioic Acid (C11) | Expected to have a low glass transition temperature, high flexibility, and enhanced biodegradability. | High-performance biolubricants, soft-segment in thermoplastic elastomers, advanced biodegradable materials. |
Advanced Sensing and Environmental Monitoring
The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring and public health. nih.govmdpi.com While this compound is not a primary sensing material itself, its properties as a plasticizer and its role in forming polymer matrices make it a candidate for integration into advanced sensor designs. The performance of electrochemical sensors, for instance, can be significantly influenced by the composition of the polymer film used on the electrode surface.
Future research could explore the use of polymers derived from undecanedioic acid as a component in sensor fabrication. For example, a polyester film containing undecanedioate units could be used to modify an electrode, and the long aliphatic chains might create a specific microenvironment that enhances the detection of certain nonpolar environmental pollutants. Conducting polymers are widely used in electrochemical sensors, and blending them with a flexible, long-chain polyester could improve the mechanical stability and processability of the sensing layer. nih.gov
Furthermore, electrochemical sensors based on carbon nanotubes and other nanomaterials are being developed for the detection of heavy metals and other toxic substances in water. alvarezlab.com The polymer matrix that immobilizes these nanomaterials on the sensor surface is critical to its performance. A polymer incorporating this compound could offer the right balance of hydrophobicity and flexibility to create a stable and selective interface for detecting target analytes. While still a nascent area of research, the functionalization of long-chain diesters like this compound for specific binding interactions could open up new possibilities in the design of next-generation environmental sensors.
Integration of Artificial Intelligence in Reaction Discovery
The application of artificial intelligence (AI) and machine learning is set to revolutionize chemical synthesis and materials discovery. sciencedaily.comnih.gov These computational tools can analyze vast datasets to predict reaction outcomes, optimize process parameters, and even propose novel synthesis routes, significantly accelerating the pace of research and development. researchgate.netaimspress.com
For the synthesis of this compound, AI can be employed to enhance efficiency and sustainability. Machine learning models, such as k-Nearest Neighbors (KNN) and Artificial Neural Networks (ANN), can be trained on experimental data to predict the optimal conditions for esterification reactions. researchgate.netaimspress.com This includes variables like reaction temperature, catalyst concentration, and the molar ratio of reactants, leading to higher yields and reduced waste. researchgate.netresearchgate.net
Table 3: Application of AI Models in Optimizing Esterification and Transesterification Reactions
| AI/Machine Learning Model | Application in Reaction Optimization | Key Findings and Performance Metrics | Reference |
|---|---|---|---|
| k-Nearest Neighbors (KNN) | Prediction of optimal synthesis conditions for biodiesel (transesterification). | Outperformed other models with higher accuracy and a low Mean Absolute Percentage Error (MAPE) of 6.0873. researchgate.netaimspress.com | researchgate.net, aimspress.com |
| Artificial Neural Network (ANN) | Modeling and optimization of the esterification of lactic acid. | Successfully predicted reaction outcomes and was used to determine optimal process parameters. researchgate.net | researchgate.net |
| XGBoost | Analysis of feature importance in transesterification reactions using MOF catalysts. | Identified the catalyst preparation method and loading as the most significant factors influencing the reaction. | |
| Autonomous Synthesis Robot (RoboChem) | High-throughput screening and optimization of chemical reactions. | Can optimize 10-20 molecules in a week, a task that would take a human chemist several months. europeanscientist.com | europeanscientist.com |
Q & A
Q. What are the established synthetic routes for diethyl undecanedioate, and how can researchers optimize reaction conditions for purity?
this compound is typically synthesized via esterification of undecanedioic acid with ethanol, using acid catalysts (e.g., sulfuric acid) under reflux. Optimization involves:
- Catalyst selection : Protic acids vs. enzymatic catalysts (e.g., lipases) to reduce side reactions .
- Solvent systems : Use of toluene or cyclohexane to azeotropically remove water and shift equilibrium toward ester formation.
- Purification : Fractional distillation or recrystallization to isolate the diester, validated by GC-MS or HPLC .
- Yield monitoring : Kinetic studies (e.g., sampling at intervals) to identify optimal reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- FTIR : Key peaks include ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹) .
- ¹H/¹³C NMR : Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methylene protons in the undecanedioate chain (δ 1.2–1.6 ppm). Carbon signals for ester carbonyls appear at ~170 ppm .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 286.3 and fragmentation patterns (e.g., loss of ethyl groups) confirm structure .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Inert atmosphere (N₂) and desiccants to prevent hydrolysis. Store away from oxidizers and heat sources (>156°C flash point) .
- Waste disposal : Neutralize with bases (e.g., NaOH) before disposal, adhering to local regulations .
Advanced Research Questions
Q. How can researchers design experiments to investigate the kinetic parameters of this compound synthesis under varying catalytic systems?
- Experimental design :
- Variable control : Fix temperature, molar ratio (acid:ethanol), and solvent while varying catalysts (e.g., H₂SO₄ vs. Amberlyst-15) .
- Sampling protocol : Aliquot extraction at timed intervals for GC analysis to track conversion rates .
- Arrhenius analysis : Conduct reactions at multiple temperatures (e.g., 60°C, 80°C) to calculate activation energy .
- Statistical validation : Use ANOVA to compare catalytic efficiency and Tukey’s test for pairwise differences .
Q. What methodologies are recommended for resolving contradictory data in this compound’s thermal stability studies across literature sources?
- Source evaluation : Cross-reference DSC/TGA data with NIST-standardized measurements to identify calibration discrepancies .
- Replication studies : Repeat experiments under reported conditions (e.g., heating rate 10°C/min, N₂ atmosphere) to verify decomposition temperatures .
- Error analysis : Quantify instrumental uncertainty (e.g., ±1°C for DSC) and assess sample purity via elemental analysis .
Q. How should researchers approach computational modeling of this compound’s conformational stability, and which software parameters yield reliable results?
- Software selection : Gaussian (DFT) or GROMACS (MD) for energy minimization and conformational sampling .
- Parameterization :
- Validation : Compare computed dipole moments and vibrational spectra with experimental data .
Methodological Notes
- Data presentation : Use error bars in graphs (e.g., ±SD) and report significant figures consistent with instrument precision .
- Literature gaps : Prioritize peer-reviewed journals over vendor SDS sheets for toxicity data, as chronic effects of this compound remain understudied .
- Ethical replication : Disclose all modifications to published protocols (e.g., catalyst concentration) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
